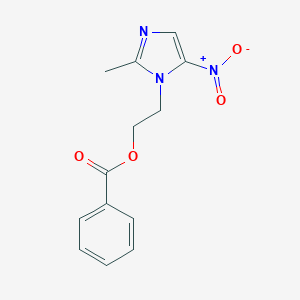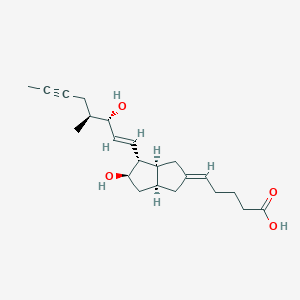
Iloprost S-isomer
Overview
Description
Iloprost S-isomer, also known as Iloprost S, is a synthetic prostacyclin analog which was developed as an alternative to prostacyclin for the treatment of pulmonary hypertension. Iloprost S-isomer is a stable, water-soluble and highly active form of prostacyclin and is used to reduce the symptoms of pulmonary hypertension. Iloprost S-isomer has been studied in both in vitro and in vivo models, and has been found to be an effective and safe treatment for pulmonary hypertension.
Scientific Research Applications
Treatment of Acute Respiratory Distress Syndrome (ARDS)
Iloprost has been used in the treatment of Acute Respiratory Distress Syndrome (ARDS) . ARDS is a life-threatening condition caused by rapid-onset acute inflammatory processes in lung tissue. The Therapeutic Iloprost during ARDS trial (ThIlo trial) is a multicenter, randomized, single blinded, clinical phase II trial assessing the efficacy of inhaled iloprost for the prevention of the development and progression of ARDS in critically ill patients .
Control of Pulmonary Inflammation
Several preclinical studies have revealed a beneficial effect of iloprost on the control of pulmonary inflammation . In a small number of patients with ARDS, iloprost treatment resulted in improved oxygenation .
Preparation of Iloprost
The process for the preparation of iloprost involves new intermediates and isolation of iloprost in solid form . This process also includes the preparation of the 16 (S)-iloprost and 16 ®-iloprost isomers .
Preparation of 16 (S)-Iloprost and 16 ®-Iloprost Isomers
The process for the preparation of iloprost also involves the preparation of the 16 (S)-iloprost and 16 ®-iloprost isomers . These isomers are prepared through new intermediates and isolated in solid, crystalline form .
Use in Therapy
Although a nearly 1:1 ratio mixture of 16 ®-iloprost and 16 (S)-iloprost is used in therapy, activities of the two isomers are different. The 16 (S)-iloprost is more effective .
Chemical Stability
Iloprost is a carbacyclin derivative. The carbacyclin skeleton is a modified prostacyclin, where the oxygen atom of the oxygen-containing five-membered ring is replaced with a carbon atom. Carbacyclins do not contain the very sensitive enol ether structural part, therefore they are chemically more stable than prostacyclins .
Future Directions
: Zhou, R., Zhao, Z., Liu, J., Li, M., & Xie, F. (2024). Efficacy and safety of iloprost in the treatment of pulmonary arterial hypertension: A systematic review and meta-analysis. Heart & Lung, 64, 36–45. Link : Frontiers. (2023). Phase Ib trial of inhaled iloprost for the prevention of… Frontiers in Oncology, 12, 1204726. Link : Clinical efficacy and survival with first-line inhaled iloprost… European Heart Journal, 26(18), 1895.
Mechanism of Action
Target of Action
Iloprost is an analog of prostacyclin (PGI2; epoprostenol), an endogenous prostanoid mainly produced in the vascular endothelium . The primary target of Iloprost is the prostacyclin receptor, which is involved in vasodilation and inhibition of platelet aggregation . The S-isomer of Iloprost is reported to exhibit a higher potency in dilating blood vessels compared to the R-isomer .
Mode of Action
Iloprost works by binding to and activating the prostacyclin receptor, leading to vasodilation and inhibition of platelet aggregation . This interaction results in the opening (dilatation) of the blood vessels, allowing the blood to flow through them .
Biochemical Pathways
Iloprost affects several biochemical pathways. It inhibits the activation of p38 mitogen-activated protein kinase (MAPK), the nuclear factor (NF)-κB pathway, and Rho signaling . These pathways are involved in inflammation and vascular function, and their inhibition leads to a decrease in pulmonary vascular resistance and pulmonary artery pressure .
Pharmacokinetics
The pharmacokinetics of Iloprost involve rapid entry into the systemic circulation, peaking immediately after termination of the inhalation maneuver . The serum levels of inhaled Iloprost decline much more rapidly than the pharmacodynamic effects in the pulmonary vasculature . Iloprost is approximately 60% protein-bound, mainly to albumin . It is metabolized via β-oxidation to inactive tetranor-iloprost .
Result of Action
The result of Iloprost’s action is a substantial decrease in pulmonary vascular resistance and pulmonary artery pressure . It also leads to a marked increase in cardiac output and mixed venous and arterial oxygen saturation . These effects contribute to the improvement of exercise tolerance, symptoms, and lack of deterioration in patients with pulmonary arterial hypertension (PAH) .
Action Environment
The action of Iloprost can be influenced by environmental factors such as altitude. For instance, its effectiveness in reducing the risk of digit amputations due to severe frostbite was established in young, healthy adults who suffered frostbite at high altitudes . This suggests that the efficacy and stability of Iloprost can be affected by environmental conditions.
properties
IUPAC Name |
(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S,4S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15-,17-,18+,19-,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFJCPQKFCZDDL-ITQKTNNISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC[C@H](C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20225814 | |
| Record name | Iloprost S-isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iloprost S-isomer | |
CAS RN |
74843-14-4 | |
| Record name | Iloprost S-isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074843144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iloprost S-isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ILOPROST S-ISOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45U5P0UB24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




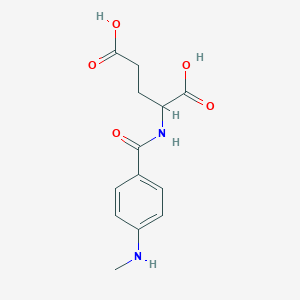

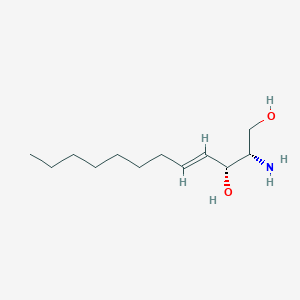

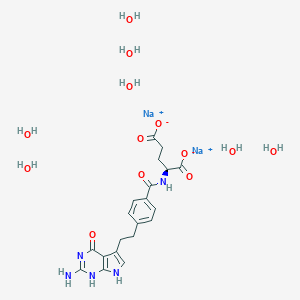
![Methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B32051.png)
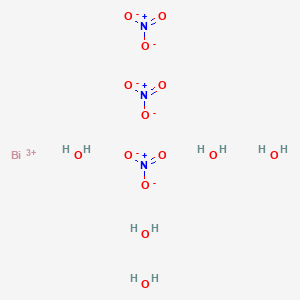
![2-[3-(4-Hydroxyphenyl)propyl]-5-methoxyphenol](/img/structure/B32063.png)



